

The Discovery and Profile of 3-Amino-N,N-dimethylbenzamide: A Technical Whitepaper

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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-Amino-N,N-dimethylbenzamide**, a compound of interest in medicinal chemistry and drug development. While its direct discovery is not extensively documented in a singular seminal publication, its synthesis and properties can be understood through established chemical principles and comparison with structurally related compounds. This guide details its physicochemical properties, outlines a probable synthetic pathway with detailed experimental protocols, and explores its potential biological significance, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

3-Amino-N,N-dimethylbenzamide is an aromatic amide that has garnered attention primarily as a structural analog of 3-aminobenzamide, a well-known inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). The PARP enzyme family plays a critical role in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy. This whitepaper consolidates available data to provide a detailed profile of **3-Amino-N,N-dimethylbenzamide** for research and development purposes.

Physicochemical Properties

The fundamental physicochemical properties of **3-Amino-N,N-dimethylbenzamide** are summarized below, based on data aggregated from chemical databases.[\[1\]](#)

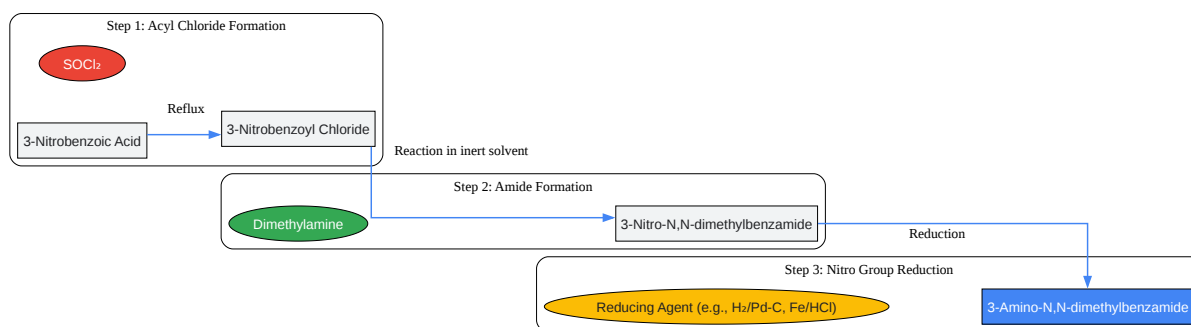
Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O	PubChem [1]
Molecular Weight	164.20 g/mol	PubChem [1]
CAS Number	33322-60-0	PubChem [1]
IUPAC Name	3-amino-N,N-dimethylbenzamide	PubChem [1]
SMILES	<chem>CN(C)C(=O)C1=CC(=CC=C1)N</chem>	PubChem [1]
Appearance	Solid (form)	Sigma-Aldrich [2]

Synthesis and Characterization

While a definitive paper on the original synthesis of **3-Amino-N,N-dimethylbenzamide** is not readily available, a logical and commonly employed synthetic route can be constructed based on standard organic chemistry transformations and patent literature for analogous compounds. [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The most probable pathway involves a three-step process starting from 3-nitrobenzoic acid.

Synthetic Workflow

The overall synthetic scheme is depicted below:



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A probable synthetic route for **3-Amino-N,N-dimethylbenzamide**.

Experimental Protocols

The following are detailed, generalized protocols for each step of the synthesis.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid

- Materials: 3-nitrobenzoic acid, thionyl chloride.
- Procedure: To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3-nitrobenzoic acid (1 equivalent). Add an excess of thionyl chloride (e.g., 2-3 equivalents). The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the evolution of HCl gas ceases. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.[7]

Step 2: Synthesis of 3-Nitro-N,N-dimethylbenzamide

- **Materials:** 3-nitrobenzoyl chloride, dimethylamine (as a solution in a suitable solvent like THF or as a gas), an inert solvent (e.g., dichloromethane, THF), and a base (e.g., triethylamine, pyridine).
- **Procedure:** Dissolve 3-nitrobenzoyl chloride (1 equivalent) in an inert solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. To this solution, add a solution of dimethylamine (2.2 equivalents) dropwise while maintaining the temperature below 5 °C. If using dimethylamine gas, it can be bubbled through the solution. A tertiary amine base can be added to scavenge the HCl byproduct. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, dilute acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-nitro-N,N-dimethylbenzamide.

Step 3: Synthesis of **3-Amino-N,N-dimethylbenzamide**

- **Materials:** 3-nitro-N,N-dimethylbenzamide, a reducing agent (e.g., palladium on carbon with hydrogen gas, or iron powder with hydrochloric acid), and a suitable solvent (e.g., ethanol, methanol, acetic acid).
- **Procedure (Catalytic Hydrogenation):** Dissolve 3-nitro-N,N-dimethylbenzamide in a suitable solvent like ethanol. Add a catalytic amount of 10% palladium on carbon. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield **3-Amino-N,N-dimethylbenzamide**.
- **Procedure (Iron Reduction):** In a round-bottom flask, suspend 3-nitro-N,N-dimethylbenzamide and iron powder in a mixture of ethanol and water. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is continued at reflux for several hours. After completion, the reaction mixture is cooled, made alkaline with a base such as sodium carbonate, and the product is extracted with an organic solvent like

ethyl acetate. The organic extracts are combined, dried, and the solvent is evaporated to give the final product.

Characterization Data

The identity and purity of **3-Amino-N,N-dimethylbenzamide** can be confirmed by various spectroscopic methods.

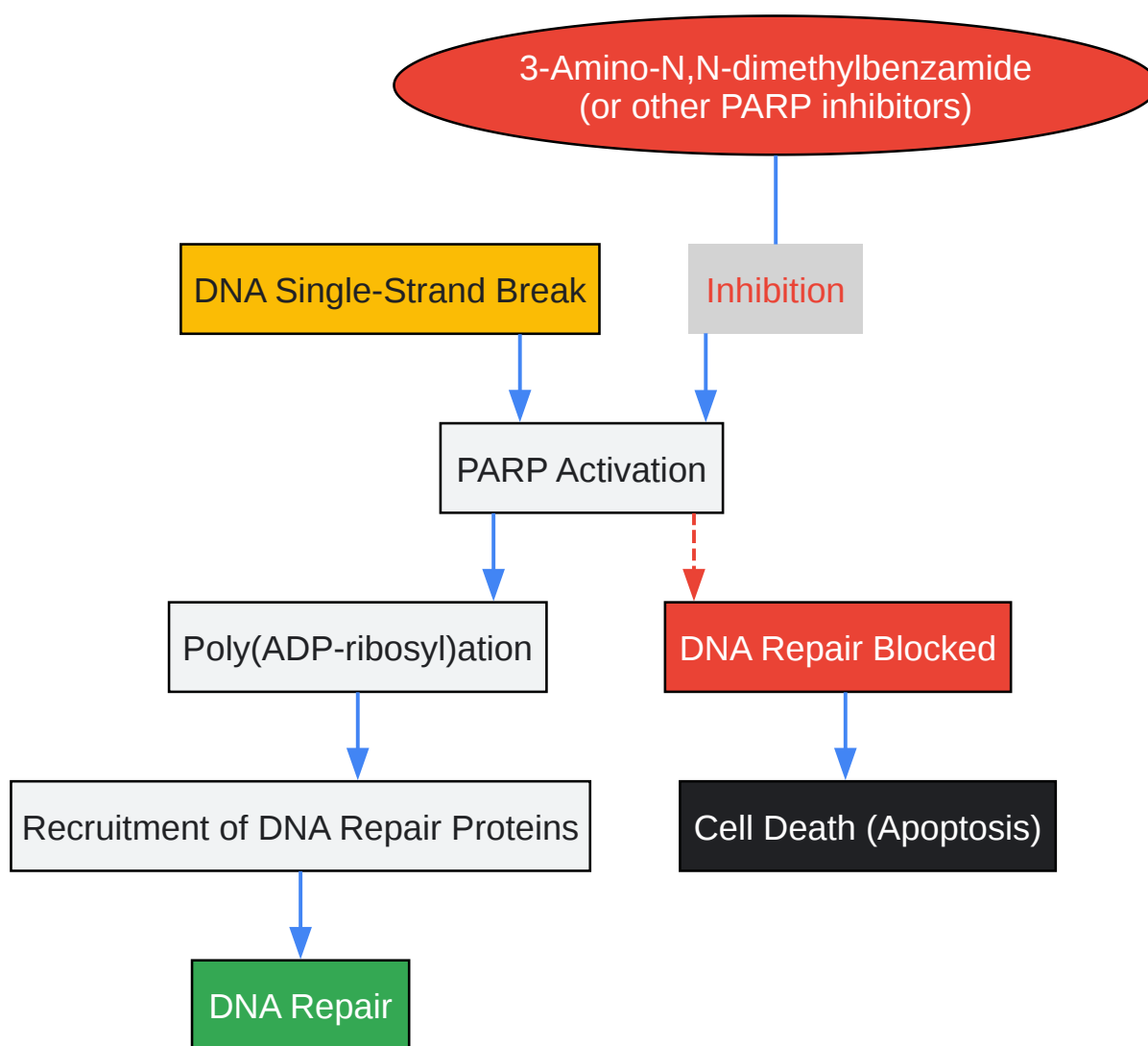
Spectroscopic Data	Description
¹ H NMR	Expected signals would include peaks for the two N-methyl groups and aromatic protons. The chemical shifts of the aromatic protons would be indicative of the 1,3-disubstitution pattern.
¹³ C NMR	Expected signals would include carbons of the N-methyl groups, the aromatic ring, and the carbonyl carbon of the amide.[8]
IR Spectroscopy	Characteristic peaks would include N-H stretching vibrations for the primary amine, C=O stretching for the amide, and C-N stretching vibrations.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol).[9]

Biological Activity and Potential Applications

The primary interest in **3-Amino-N,N-dimethylbenzamide** stems from its structural similarity to 3-aminobenzamide, a known inhibitor of PARP enzymes.

PARP Inhibition

PARP enzymes are crucial for a DNA repair pathway known as base excision repair. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.



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The role of PARP in DNA repair and its inhibition.

While direct studies on the PARP inhibitory activity of **3-Amino-N,N-dimethylbenzamide** are limited, its N,N-dimethylated amide moiety could influence its binding to the nicotinamide binding pocket of PARP, potentially altering its potency and selectivity compared to 3-aminobenzamide. Further research is warranted to quantify the PARP inhibitory activity of this specific compound.

Applications in Drug Discovery

3-Amino-N,N-dimethylbenzamide serves as a valuable building block in medicinal chemistry. The amino group can be further functionalized to generate a library of compounds for screening against various biological targets. Its benzamide core is a common scaffold in many biologically active molecules.

Conclusion

3-Amino-N,N-dimethylbenzamide, while not having a widely publicized discovery, represents an important molecule in the landscape of chemical biology and drug discovery. Its straightforward synthesis from readily available starting materials and its structural relationship to known bioactive compounds, particularly PARP inhibitors, make it a compound of significant interest. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities is encouraged to fully elucidate its therapeutic potential.

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